[(4-Chloro-3-methylphenyl)methyl](ethyl)amine
Description
(4-Chloro-3-methylphenyl)methylamine is a secondary amine characterized by a 4-chloro-3-methylphenylmethyl group attached to an ethylamine backbone. This compound is synthetically accessible through nucleophilic substitution or reductive amination reactions. Its structure combines lipophilic aromatic and alkyl groups, which may influence its solubility, stability, and biological interactions.
Properties
Molecular Formula |
C10H14ClN |
|---|---|
Molecular Weight |
183.68 g/mol |
IUPAC Name |
N-[(4-chloro-3-methylphenyl)methyl]ethanamine |
InChI |
InChI=1S/C10H14ClN/c1-3-12-7-9-4-5-10(11)8(2)6-9/h4-6,12H,3,7H2,1-2H3 |
InChI Key |
FBUQNUNXHPDJQF-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CC(=C(C=C1)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-methylphenyl)methylamine typically involves the alkylation of 4-chloro-3-methylbenzyl chloride with ethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of (4-Chloro-3-methylphenyl)methylamine can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3-methylphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming the corresponding methylphenylmethylamine.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of methylphenylmethylamine.
Substitution: Formation of hydroxyl, amino, or alkoxy derivatives.
Scientific Research Applications
(4-Chloro-3-methylphenyl)methylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of (4-Chloro-3-methylphenyl)methylamine involves its interaction with specific molecular targets and pathways. The chloro and methyl groups on the benzene ring influence the compound’s reactivity and binding affinity to various enzymes and receptors. The ethylamine moiety can interact with biological targets through hydrogen bonding and electrostatic interactions, leading to potential biological effects such as antimicrobial activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The electronic and steric properties of substituents significantly impact physicochemical behavior. Key comparisons include:
| Compound Name | Substituents | Molecular Weight | Key Properties/Applications |
|---|---|---|---|
| (4-Chloro-3-methylphenyl)methylamine | Ethyl, 4-Cl-3-MePhCH2 | 199.7 g/mol | Moderate lipophilicity; synthetic intermediate |
| (4-Chloro-3-methylphenyl)-(2,2,2-trifluoroethyl)amine | CF3CH2, 4-Cl-3-MePhCH2 | 251.6 g/mol | Enhanced electronegativity; purified via silica chromatography |
| 2-(4-Chloro-3-methylphenyl)ethan-1-amine | Ethyl chain, 4-Cl-3-MePhCH2 | 185.7 g/mol | Precursor for guanidine derivatives |
| Ex 26 (S1PR1 antagonist) | 1-(4-Cl-3-MePh)ethyl, complex core | ~500 g/mol* | Selective receptor antagonism; diabetes research |
*Estimated based on structural similarity.
Structural Analogues with Modified Aromatic Groups
- 1-(3-Chloro-4-fluorophenyl)ethylamine (): Fluorine substitution increases metabolic stability and lipophilicity, a common strategy in drug design .
Biological Activity
(4-Chloro-3-methylphenyl)methylamine, an organic compound with a unique structure characterized by a chloro and methyl substituent on a phenyl ring linked to an ethylamine group, has garnered attention in biological research for its potential pharmacological applications. This article delves into the compound's biological activity, including its interactions with various molecular targets, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structural formula of (4-Chloro-3-methylphenyl)methylamine can be represented as follows:
This compound's properties are influenced by the presence of the chloro group, which enhances its reactivity and potential interactions with biological systems. The ethylamine moiety is significant for its role in binding to various receptors and enzymes.
Research indicates that (4-Chloro-3-methylphenyl)methylamine interacts with specific molecular targets, such as enzymes and receptors. These interactions can modulate enzymatic activity or receptor function, leading to various biological effects. The mechanisms through which this compound exerts its effects include:
- Enzyme Modulation : The compound may influence enzyme kinetics, potentially enhancing or inhibiting metabolic pathways.
- Receptor Binding : Its structural features allow it to bind to specific receptors, which can alter cellular signaling pathways.
Antimicrobial and Antiviral Properties
Studies have shown that (4-Chloro-3-methylphenyl)methylamine exhibits antimicrobial and antiviral properties. It has been tested against various pathogens, revealing significant inhibitory effects. For example:
- Antimicrobial Activity : In vitro studies demonstrated that the compound effectively inhibited the growth of several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
- Antiviral Activity : Preliminary findings suggest potential efficacy against viral infections, warranting further investigation into its mechanisms.
Case Studies
-
In Vitro Studies on Cancer Cell Lines :
A study evaluated the cytotoxic effects of (4-Chloro-3-methylphenyl)methylamine on cancer cell lines such as A549 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). The results indicated that the compound induced apoptosis through the activation of caspases, suggesting a potential role in cancer therapy . -
Docking Studies :
Molecular docking simulations have been employed to predict the binding affinity of (4-Chloro-3-methylphenyl)methylamine to various targets, including epidermal growth factor receptor (EGFR). These studies revealed favorable binding interactions, indicating that the compound could serve as a lead for developing EGFR inhibitors .
Comparative Analysis with Similar Compounds
To understand the unique properties of (4-Chloro-3-methylphenyl)methylamine, a comparison with structurally similar compounds is essential. Below is a summary table comparing key biological activities:
| Compound Name | Antimicrobial Activity | Cytotoxicity | Mechanism of Action |
|---|---|---|---|
| (4-Chloro-3-methylphenyl)methylamine | Moderate | High | Enzyme modulation |
| Compound A (similar structure) | High | Moderate | Receptor antagonism |
| Compound B (similar structure) | Low | High | Apoptosis induction |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
